molecular formula C8H16N2 B13148688 cis-1-Methyloctahydropyrrolo[3,4-b]pyridine

cis-1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B13148688
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-SFYZADRCSA-N
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Description

cis-1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a cis-1-methyl substituent

Preparation Methods

The synthesis of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali metal salt of iodine as a catalyst, a cyclization reaction with benzyl amine yields 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate produces this compound .

Chemical Reactions Analysis

cis-1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenated sulfoxides, alkali metal salts, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-1-Methyloctahydropyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to their active sites. This binding can disrupt the kinase’s normal function, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

cis-1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the cis-1-methyl substituent, which can influence its reactivity and binding properties.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aR,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

QVLUVOZDWSAEIP-SFYZADRCSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@@H]1CNC2

Canonical SMILES

CN1CCCC2C1CNC2

Origin of Product

United States

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